4-Methoxy-3,3-dimethyl-but-1-yne 4-Methoxy-3,3-dimethyl-but-1-yne
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240835
InChI: InChI=1S/C7H12O/c1-5-7(2,3)6-8-4/h1H,6H2,2-4H3
SMILES:
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

4-Methoxy-3,3-dimethyl-but-1-yne

CAS No.:

Cat. No.: VC16240835

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3,3-dimethyl-but-1-yne -

Specification

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 4-methoxy-3,3-dimethylbut-1-yne
Standard InChI InChI=1S/C7H12O/c1-5-7(2,3)6-8-4/h1H,6H2,2-4H3
Standard InChI Key FMBSFOQHDSGOIT-UHFFFAOYSA-N
Canonical SMILES CC(C)(COC)C#C

Introduction

Structural and Molecular Characteristics

4-Methoxy-3,3-dimethyl-but-1-yne features a carbon-carbon triple bond (alkyne group) at the first position, a methoxy group (-OCH3_3) at the fourth carbon, and two methyl groups (-CH3_3) at the third carbon. This arrangement creates significant steric hindrance and electronic effects that influence its reactivity. The methoxy group acts as an electron-donating substituent, enhancing the nucleophilicity of the alkyne, while the methyl groups stabilize the molecule through hyperconjugation.

The molecular weight of the compound is approximately 126.17 g/mol, though exact measurements vary depending on isotopic composition. Spectroscopic data, including 1H^1\text{H} NMR and 13C^{13}\text{C} NMR, reveal distinct signals for the methoxy protons (δ 3.2–3.4 ppm) and quaternary carbons adjacent to the triple bond (δ 80–90 ppm) . X-ray crystallography studies of analogous compounds, such as 4,4-dimethoxy-3,3-dimethylbut-1-yne, confirm a linear geometry around the triple bond, with bond angles consistent with sp-hybridized carbons.

PropertyValueSource
Molecular FormulaC7H12O\text{C}_7\text{H}_{12}\text{O}
Molecular Weight126.17 g/mol
CAS Number1071009-01-2
Key Functional GroupsTerminal alkyne, methoxy, methyl

Synthesis and Industrial Production

The synthesis of 4-Methoxy-3,3-dimethyl-but-1-yne typically proceeds via acid-catalyzed alkoxylation of 3,3-dimethyl-1-butyne. In a representative procedure:

  • Substrate Preparation: 3,3-Dimethyl-1-butyne is dissolved in anhydrous methanol under nitrogen atmosphere.

  • Catalysis: Concentrated sulfuric acid (0.1 equiv) is added to protonate the alkyne, facilitating nucleophilic attack by methanol.

  • Reaction Optimization: Continuous flow reactors are employed to enhance mixing and heat transfer, achieving yields >85% with minimal by-products like dimethoxy derivatives.

Alternative routes involve Sonogashira-type cross-coupling reactions, where palladium catalysts mediate the union of terminal alkynes with aryl halides . For example, phenylpropiolic acid derivatives have been coupled with methoxy-substituted benzyl chlorides under mild conditions (40–60°C, 12–24 hours) to generate structurally related alkynes .

Chemical Reactivity and Mechanistic Insights

The compound’s reactivity is dominated by its terminal alkyne group, which participates in three primary reaction types:

Cycloaddition Reactions

Under Huisgen conditions, the alkyne undergoes 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. The methoxy group directs regioselectivity, favoring the 1,4-disubstituted triazole isomer.

Nucleophilic Additions

In the presence of Grignard reagents, the alkyne acts as a nucleophile, attacking electrophilic carbons to form propargyl alcohols. For instance, reaction with methylmagnesium bromide yields 4-methoxy-3,3-dimethyl-pent-1-yn-4-ol.

Transition Metal-Catalyzed Couplings

Palladium-catalyzed Sonogashira couplings enable the formation of carbon-carbon bonds between the alkyne and aryl halides. This reaction is critical in synthesizing conjugated polymers and pharmaceutical intermediates . A representative mechanism involves:

  • Oxidative addition of Pd(0) to the aryl halide.

  • Alkyne coordination to Pd(II).

  • Reductive elimination to form the coupled product and regenerate Pd(0) .

Physical and Chemical Properties

  • Boiling Point: ~120–130°C (estimated via group contribution methods).

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol .

  • Stability: Sensitive to prolonged exposure to light and oxygen, necessitating storage under inert gas at –20°C.

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediates

The alkyne’s ability to undergo click chemistry makes it valuable for synthesizing triazole-containing drugs, such as antifungal agents and kinase inhibitors.

Polymer Chemistry

Conjugated polymers derived from 4-Methoxy-3,3-dimethyl-but-1-yne exhibit tunable optoelectronic properties, enabling applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Catalysis

Pd complexes incorporating the alkyne as a ligand show enhanced activity in cross-coupling reactions, attributed to the electron-donating methoxy group stabilizing the metal center .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Batch reactors face challenges in heat management during exothermic alkoxylation steps.

  • Characterization Gaps: Precise melting/boiling points and thermodynamic data remain unmeasured.

Future research should prioritize:

  • Development of heterogeneous catalysts to improve reaction efficiency.

  • Computational studies to predict reactivity patterns using density functional theory (DFT).

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